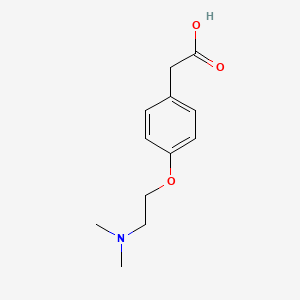
2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(4-(2-(Dimetilamino)etoxi)fenil)acético es un compuesto orgánico con la fórmula molecular C12H17NO3. Es un derivado del ácido fenilacético, que presenta un grupo dimetilaminoetoxi unido al anillo fenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-(4-(2-(Dimetilamino)etoxi)fenil)acético típicamente implica la reacción del ácido 4-hidroxifenilacético con cloruro de 2-(dimetilamino)etilo en presencia de una base como el hidróxido de sodio. La reacción procede a través de una sustitución nucleofílica, donde el grupo hidroxilo del ácido fenilacético es reemplazado por el grupo dimetilaminoetoxi .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, se pueden emplear pasos de purificación como la recristalización o la cromatografía para obtener el compuesto deseado en alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(4-(2-(Dimetilamino)etoxi)fenil)acético puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula
Reactivos y Condiciones Comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden usar en reacciones de sustitución
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El ácido 2-(4-(2-(Dimetilamino)etoxi)fenil)acético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica, particularmente en la preparación de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición de enzimas o la unión de receptores.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción del ácido 2-(4-(2-(Dimetilamino)etoxi)fenil)acético implica su interacción con objetivos moleculares específicos. El grupo dimetilaminoetoxi puede interactuar con varios receptores o enzimas, modulando su actividad. Esta interacción puede provocar cambios en las vías de señalización celular, afectando en última instancia los procesos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
2-(2-(Dimetilamino)etoxi)etanol: Este compuesto tiene una estructura similar pero carece de la porción de ácido fenilacético.
Éster de ácido acético [4-[2-(dimetilamino)etoxi]-2-metil-5-propan-2-ilfenil]: Este compuesto presenta un grupo dimetilaminoetoxi similar pero con diferentes sustituyentes en el anillo fenilo
Singularidad
El ácido 2-(4-(2-(Dimetilamino)etoxi)fenil)acético es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-[4-[2-(dimethylamino)ethoxy]phenyl]acetic acid |
InChI |
InChI=1S/C12H17NO3/c1-13(2)7-8-16-11-5-3-10(4-6-11)9-12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15) |
Clave InChI |
YIKIVJRIHLZNQR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC=C(C=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)





![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)

![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)
![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)

